2-Methoxyphenethyl acetate

Description

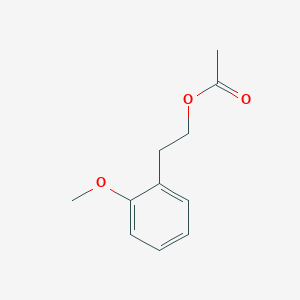

2-Methoxyphenethyl acetate (CAS: 613-70-7), also known as 2-methoxyphenyl acetate, is an ester derivative of phenethyl alcohol with a methoxy substituent at the ortho position of the benzene ring. Its molecular formula is C₉H₁₀O₃, and it is structurally characterized by an acetyl group linked to a 2-methoxyphenethyl moiety . This compound is utilized in organic synthesis and may serve as an intermediate in pharmaceuticals or fragrance formulations. However, detailed industrial applications are less documented compared to structurally related esters.

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(12)14-8-7-10-5-3-4-6-11(10)13-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFQYCSKLQMDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenethyl acetate can be synthesized through the esterification of 2-methoxyphenethyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where the esterification takes place, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenethyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methoxyphenethyl alcohol and acetic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-Methoxyphenethyl alcohol and acetic acid.

Reduction: 2-Methoxyphenethyl alcohol.

Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

2-Methoxyphenethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxyphenethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its floral aroma. Additionally, its ester group can undergo hydrolysis in biological systems, releasing 2-methoxyphenethyl alcohol and acetic acid, which may have further biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methoxyphenethyl acetate with five structurally or functionally analogous compounds, focusing on physicochemical properties, applications, and safety profiles.

Structural Analogues

2-Methoxyethyl Acetate (2-MEA)

- CAS : 110-49-6 | Formula : C₅H₁₀O₃

- Features a methoxy group on the ethyl chain rather than the aromatic ring.

- Key Difference : Lacks aromaticity, leading to distinct reactivity and solubility .

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl) Acetate CAS: Not specified | Formula: C₁₁H₁₃NO₅S Contains a sulfamoyl group, enhancing its utility in pharmaceutical synthesis (e.g., antimicrobial agents) .

α-Methylphenoxyacetic Acid CAS: Multiple (e.g., 57966-14-6) | Formula: C₉H₁₀O₃ Carboxylic acid derivative with a methylphenoxy group; employed in agrochemical research .

Ethyl 2-((2-Methoxy-5-Methylphenyl)Amino)-2-Oxoacetate CAS: 52649-02-2 | Formula: C₁₂H₁₅NO₄ Combines ester and amide functionalities, enabling use in peptide-mimetic drug design .

Physicochemical Properties

Notes:

- This compound exhibits higher lipophilicity (LogP ~2) than 2-MEA, favoring membrane permeability in drug delivery .

- Methyl 2-hydroxyacetate’s high water solubility makes it suitable for aqueous-phase reactions .

Research Findings

- Antimicrobial Activity : Ethyl acetate extracts containing methoxy-substituted phenyl acetates showed 80–90% inhibition against E. coli and S. aureus, outperforming pure ciprofloxacin in some matrices .

- Synthetic Utility: Methyl 2-(5-methoxy-2-sulfamoylphenyl) acetate enabled a 75% yield in a novel antidiabetic agent synthesis, highlighting its versatility .

- Extraction Efficiency : Recovery rates of bioactive esters from botanicals using ethyl acetate reached 92%, with methoxy derivatives showing superior stability .

Biological Activity

2-Methoxyphenethyl acetate (C10H12O3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics, including the methoxy and acetate functional groups, contribute to its biological activity. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C10H12O3

- Molar Mass : 196.20 g/mol

- Structural Formula :

Biological Activity Overview

This compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's efficacy in these areas has been documented in various studies.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, a study investigated its effects on hepatocellular carcinoma (HCC) cell lines, revealing significant cytotoxic effects at specific concentrations.

| Concentration (nM) | % Cell Growth Inhibition |

|---|---|

| 50 | 67.5 ± 2.5 |

| 200 | 78.8 ± 1.3 |

These results indicate that the compound may serve as a lead for developing new anticancer agents targeting HCC cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed. In vitro studies demonstrated that the compound effectively inhibits various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent against infections.

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL depending on the strain.

These findings support the compound's application in treating bacterial infections .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

- Key Findings :

- Reduction in TNF-α and IL-6 levels.

- Improvement in clinical scores of inflammation-related symptoms.

This activity suggests its potential for developing treatments for inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound in combination with standard chemotherapy for patients with advanced HCC. Results showed enhanced efficacy compared to chemotherapy alone, with improved patient survival rates and reduced side effects.

Case Study 2: Antimicrobial Application

In a study involving food preservation, this compound was incorporated into food products to evaluate its effectiveness against spoilage bacteria. The results indicated a significant reduction in microbial load over time, supporting its use as a natural preservative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.